16-O-Methylcafestol

Beschreibung

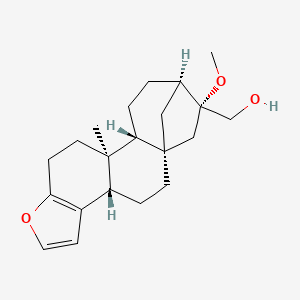

Structure

3D Structure

Eigenschaften

IUPAC Name |

[(1S,4S,12S,13R,16R,17R)-17-methoxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-19-8-6-17-15(7-10-24-17)16(19)5-9-20-11-14(3-4-18(19)20)21(12-20,13-22)23-2/h7,10,14,16,18,22H,3-6,8-9,11-13H2,1-2H3/t14-,16-,18+,19-,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDVVNPOGDNWUOI-GVOJMRIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3=C(C1CCC45C2CCC(C4)C(C5)(CO)OC)C=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC3=C([C@H]1CC[C@]45[C@H]2CC[C@H](C4)[C@](C5)(CO)OC)C=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30737953 | |

| Record name | [(3bS,5aS,7R,8R,10aR,10bS)-7-Methoxy-10b-methyl-3b,4,5,6,7,8,9,10,10a,10b,11,12-dodecahydro-5a,8-methanocyclohepta[5,6]naphtho[2,1-b]furan-7-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30737953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108214-28-4 | |

| Record name | 16-O-Methylcafestol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108214-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 16-O-Methylcafestol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108214284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [(3bS,5aS,7R,8R,10aR,10bS)-7-Methoxy-10b-methyl-3b,4,5,6,7,8,9,10,10a,10b,11,12-dodecahydro-5a,8-methanocyclohepta[5,6]naphtho[2,1-b]furan-7-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30737953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16-O-METHYLCAFESTOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TJ95S36BVX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

16-O-Methylcafestol: A Specific Biomarker for the Authentication of Coffea canephora

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The adulteration of high-value Coffea arabica (Arabica) with the more cost-effective Coffea canephora (Robusta) is a significant issue in the coffee industry. To combat this fraud, a reliable chemical marker is necessary to differentiate between the two species. 16-O-Methylcafestol (16-OMC), a diterpene exclusively and abundantly present in C. canephora, has emerged as a definitive biomarker for its detection.[1][2] This technical guide provides an in-depth overview of 16-OMC as a specific marker for C. canephora, detailing its chemical basis, analytical methodologies for its detection and quantification, and its biochemical origins.

Chemical Basis for Specificity

This compound is a derivative of cafestol, a diterpene alcohol found in both Arabica and Robusta coffee beans. The key distinction lies in the methylation of the hydroxyl group at the C-16 position of the cafestol molecule, a biochemical modification that is predominantly, if not exclusively, carried out in C. canephora. While trace amounts of 16-O-methylated diterpenes have been detected in some Arabica varieties, their concentration is orders of magnitude lower than in Robusta.[3][4] This significant quantitative difference makes 16-OMC a robust and reliable marker for the presence of C. canephora.

Quantitative Data Presentation

The concentration of this compound is a critical parameter in determining the presence and approximate quantity of C. canephora in a coffee sample. The following tables summarize the quantitative data from various studies.

Table 1: Concentration of this compound (and its esters) in Roasted Coffea canephora (Robusta) Beans

| Geographical Origin | Concentration Range (mg/kg) | Average Concentration (mg/kg) | Analytical Method |

| Various Commercial Lots | 1204 ± 6 to 2236 ± 16 | 1806 ± 208 | NMR |

| Asian Samples | Not specified | 1837 ± 113 | NMR |

| African Samples | Not specified | 1744 ± 322 | NMR |

| Single Robusta Beans | 1005.55 to 3208.32 | Not specified | NMR |

Data sourced from multiple studies and presented as a consolidated summary.[5][6]

Table 2: Concentration of this compound in Coffea arabica Beans

| Coffee Type | Concentration Range (mg/kg) | Notes | Analytical Method |

| Green Arabica Beans | << 50 | Generally considered absent or in trace amounts | Not specified |

| Roasted Arabica Coffees | Trace amounts | A small marker peak at 3.16 ppm observed | High-field and low-field NMR |

The presence of very low levels of 16-OMC in some Arabica coffees has been reported, but at concentrations significantly lower than in Robusta, still allowing for clear differentiation.[3][7]

Experimental Protocols

Accurate quantification of 16-OMC is crucial for authentication purposes. The following are detailed methodologies for the key analytical techniques employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly proton NMR (¹H-NMR), is a powerful and rapid method for the direct quantification of esterified 16-OMC in coffee extracts.

Methodology:

-

Sample Preparation (Lipophilic Extraction):

-

Weigh a known amount of finely ground roasted coffee (e.g., 10 g).

-

Extract the lipophilic fraction using a suitable solvent, typically deuterated chloroform (CDCl₃), to a final volume (e.g., 1 ml). This can be achieved through methods like Soxhlet extraction or ultrasonication.

-

Filter the extract to remove any solid particles.

-

-

NMR Analysis:

-

Transfer the extract to a 5 mm NMR tube.

-

Acquire the ¹H-NMR spectrum using a high-field (e.g., 500 MHz or 600 MHz) or benchtop (e.g., 60 MHz) NMR spectrometer.[3][4]

-

The quantification is based on the integration of the characteristic singlet signal of the methoxy group (-OCH₃) of 16-OMC, which appears at approximately 3.16-3.17 ppm in the ¹H-NMR spectrum.[5][6]

-

-

Quantification:

-

Use a known concentration of an internal standard (e.g., maleic acid) for absolute quantification.

-

Alternatively, use the signals from triglyceride protons in the coffee oil as an internal reference for relative quantification.

-

The concentration of 16-OMC is calculated by comparing the integral of the 16-OMC methoxy signal to the integral of the internal standard.

-

Diagram of NMR Experimental Workflow:

High-Performance Liquid Chromatography (HPLC)

The German standard method DIN 10779 utilizes HPLC for the determination of 16-OMC.[8][9]

Methodology:

-

Sample Preparation:

-

Perform a lipophilic extraction of the ground coffee sample.

-

Saponify the lipid extract to release the free 16-OMC from its esterified form. This is typically done using an ethanolic potassium hydroxide solution.[1]

-

Perform a liquid-liquid extraction to isolate the unsaponifiable matter containing the 16-OMC.

-

-

HPLC Analysis:

-

Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., a reversed-phase C18 column).

-

Use an appropriate mobile phase for separation.

-

Detection is typically performed using a UV detector.

-

-

Quantification:

-

Prepare a calibration curve using a certified 16-OMC standard.

-

Quantify the 16-OMC in the sample by comparing its peak area to the calibration curve.

-

Biochemical Pathway

The biosynthesis of 16-OMC is a multi-step process that begins with the general isoprenoid pathway.

Diagram of the Biosynthetic Pathway of Diterpenes in Coffea:

The initial steps of diterpene biosynthesis, occurring through the MVA and MEP pathways to produce the C5 precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), are common in plants. These are then converted to the C20 compound geranylgeranyl diphosphate (GGPP), which is the precursor for the ent-kaurane skeleton of cafestol. While the final enzymatic steps leading to cafestol are still under investigation, it is hypothesized that cytochrome P450 enzymes are involved. The crucial and species-specific step is the methylation of the hydroxyl group at the C-16 position of cafestol, which predominantly occurs in C. canephora, leading to the formation of this compound.

Conclusion

This compound is a highly specific and reliable biomarker for the detection and quantification of Coffea canephora in coffee products. Its presence in significant amounts in Robusta and near absence in Arabica allows for clear differentiation between the two species. Analytical techniques such as NMR and HPLC provide robust and accurate methods for its quantification, enabling the authentication of "100% Arabica" coffee and the detection of adulteration. The understanding of its biochemical origin further solidifies its role as a key marker in ensuring the quality and integrity of the coffee supply chain.

References

- 1. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 2. Cafestol and Kahweol: A Review on Their Bioactivities and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. books.rsc.org [books.rsc.org]

- 5. Ent-Kaurane Diterpenoids from Coffea Genus: An Update of Chemical Diversity and Biological Aspects [mdpi.com]

- 6. ahajournals.org [ahajournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Diterpenes biochemical profile and transcriptional analysis of cytochrome P450s genes in leaves, roots, flowers, and during Coffea arabica L. fruit development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Differential regulation of caffeine metabolism in Coffeaarabica (Arabica) and Coffea canephora (Robusta) - PMC [pmc.ncbi.nlm.nih.gov]

The In Vitro Biological Activity of 16-O-Methylcafestol: A Technical Overview

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature detailing the specific in vitro biological activities of 16-O-Methylcafestol is currently limited. Much of the existing research focuses on its role as a biomarker for distinguishing between Coffea arabica and Coffea robusta species. This guide summarizes the available direct evidence for this compound and provides a comprehensive overview of the well-documented in vitro activities of the structurally similar coffee diterpenes, cafestol and kahweol, to infer potential areas of biological relevance and guide future research.

Introduction to this compound

This compound is a diterpene molecule found in coffee beans, particularly abundant in the Coffea canephora (Robusta) species.[1][2] Structurally, it is a derivative of cafestol, another major coffee diterpene. The primary known biological interaction of this compound at a molecular level involves its binding to serum albumins, which are key transport proteins in the bloodstream. This interaction can influence its bioavailability and distribution.[1] While extensive studies on its specific cellular effects are lacking, the activities of its parent compounds, cafestol and kahweol, offer valuable insights into its potential pharmacological properties. These related diterpenes have been shown to possess anti-inflammatory, hepatoprotective, and anti-cancer properties in various in vitro models.[3]

Quantitative Data on the Biological Activity of Coffee Diterpenes

Due to the scarcity of specific data for this compound, this section presents quantitative data for the related diterpenes, cafestol and kahweol, to provide a comparative baseline for researchers.

Table 1: Comparative in vitro Activities of Cafestol and Kahweol

| Biological Activity | Assay/Cell Line | Compound | IC50 / EC50 / Other Metric | Reference |

| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Cafestol | Inhibition of NO production | [4] |

| LPS-stimulated RAW 264.7 macrophages | Kahweol | Inhibition of NO production | [4] | |

| Antioxidant | DPPH Assay | Light Roasted Coffee Extract | High antioxidant activity | [5] |

| AML-12 cells | Coffee Extracts | Increased GSH concentration | [5] | |

| Enzyme Inhibition | α-amylase & α-glucosidase | Roasted Coffee Extract | >50% α-glucosidase inhibition | [6] |

| ACE Inhibition | Green Coffee Peptides | IC50 of 40.37 µM (ITPPVMLPP) | [7] |

Note: This table is populated with data on related compounds and extracts due to the lack of specific quantitative data for this compound in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for testing the in vitro biological activity of this compound are not yet established in the literature. However, standard methodologies used for assessing the bioactivity of other phytochemicals, including coffee extracts and related diterpenes, can be adapted.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the effect of a compound on cell proliferation and viability.

-

Cell Culture: Human cancer cell lines (e.g., A549 lung cancer, HepG2 liver cancer) or normal cell lines are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, the medium is replaced with fresh medium containing various concentrations of this compound (typically ranging from 1 to 100 µM). A vehicle control (e.g., DMSO) is also included.

-

Incubation: Cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Measurement: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: Murine macrophage cell line RAW 264.7 is cultured as described above.

-

Treatment: Cells are seeded in 96-well plates. They are then pre-treated with various concentrations of this compound for 1-2 hours.

-

Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A negative control (no LPS) and a positive control (LPS alone) are included.

-

Incubation: The cells are incubated for 24 hours.

-

Nitrite Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is mixed and incubated at room temperature for 10-15 minutes.

-

Absorbance Reading: The absorbance is measured at 540 nm. The quantity of nitrite is determined from a sodium nitrite standard curve.

-

Data Analysis: The percentage of NO inhibition by the compound is calculated relative to the LPS-stimulated control.

Signaling Pathways and Mechanisms of Action

While the direct effects of this compound on signaling pathways have not been elucidated, research on cafestol and kahweol suggests potential interactions with key inflammatory and cellular stress pathways, such as the NF-κB and MAPK pathways.

The NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2). Coffee diterpenes like cafestol and kahweol are hypothesized to exert their anti-inflammatory effects by inhibiting one or more steps in this cascade, thereby reducing the production of inflammatory mediators.

Experimental Workflow for In Vitro Anti-inflammatory Screening

A typical workflow for investigating the anti-inflammatory properties of a novel compound like this compound involves a series of sequential assays.

Conclusion and Future Directions

This compound remains an understudied component of coffee. While its structural similarity to cafestol and kahweol suggests a potential for interesting biological activities, particularly in the realms of anti-inflammatory and anti-cancer research, there is a clear need for direct in vitro studies to confirm these hypotheses. Future research should focus on systematic screening of this compound against various cancer cell lines, assessment of its inhibitory effects on key inflammatory mediators and enzymes, and detailed investigation into its impact on cellular signaling pathways. Such studies will be crucial in determining whether this compound holds promise as a novel therapeutic lead.

References

- 1. Interaction of the Coffee Diterpenes Cafestol and 16-O-Methyl-Cafestol Palmitates with Serum Albumins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid authentication of coffee blends and quantification of this compound in roasted coffee beans by nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cafestol and Kahweol: A Review on Their Bioactivities and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Green and Roasted Coffee Extracts Inhibit Interferon-β Release in LPS-Stimulated Human Macrophages [frontiersin.org]

- 5. Cellular Antioxidant and Anti-Inflammatory Effects of Coffee Extracts with Different Roasting Levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of ACE Inhibitory Peptides Derived from Green Coffee Using In Silico and In Vitro Methods - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Occurrence and Distribution of 16-O-Methylcafestol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-O-Methylcafestol (16-OMC) is a diterpene molecule of significant interest due to its distinct natural occurrence, primarily in Coffea canephora (Robusta coffee), and its potential biological activities. This technical guide provides a comprehensive overview of the current knowledge on 16-OMC, including its distribution in the plant kingdom, quantitative data on its concentration in coffee beans, and detailed experimental protocols for its extraction and analysis. Furthermore, this guide elucidates a key signaling pathway through which 16-OMC may exert its biological effects, specifically its interaction with the Farnesoid X Receptor (FXR). While the precise biosynthetic pathway of 16-OMC remains to be fully characterized, a proposed enzymatic step from its precursor, cafestol, is also discussed. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Occurrence and Distribution

This compound is a naturally occurring diterpene primarily found in the beans of the coffee plant Coffea canephora, commonly known as Robusta coffee.[1] Its presence is a key chemical marker used to differentiate Robusta from the more commercially valuable Coffea arabica (Arabica) beans, where it is either absent or present in very low concentrations.[1][2][3] While some studies have detected trace amounts of 16-OMC in roasted Arabica coffees, its concentration in Robusta is significantly higher, making it a reliable indicator for assessing the authenticity of coffee blends.[2][4]

The diterpene exists in coffee beans predominantly in an esterified form, linked to fatty acids.[3][5] A smaller fraction is present in its free form.[3][4] The concentration of 16-OMC can vary depending on the geographical origin of the Robusta beans.

Quantitative Data on this compound Content

The following tables summarize the quantitative data for this compound content in Coffea canephora (Robusta) coffee beans from various studies.

Table 1: this compound Content in Green Robusta Coffee Beans

| Geographical Origin | Mean 16-OMC Content (mg/kg) | Range of 16-OMC Content (mg/kg) | Analytical Method | Reference |

| Various (39 samples) | 1641 | Not specified | 1H-NMR | [6] |

| Asian Samples | 1837 ± 113 | Not specified | 1H-NMR | [7] |

| African Samples | 1744 ± 322 | Not specified | 1H-NMR | [7] |

| Single Robusta Beans | Not specified | 1005.55 - 3208.32 | 1H-NMR | [8][9] |

Table 2: this compound Content in Roasted Robusta Coffee Beans

| Geographical Origin | Mean 16-OMC Content (mg/kg) | Range of 16-OMC Content (mg/kg) | Analytical Method | Reference |

| Various (39 samples) | 1806 ± 208 | 1204 - 2236 | 1H-NMR | [6] |

| Single Robusta Beans | Not specified | 1005.55 - 3208.32 | 1H-NMR | [8][9] |

Proposed Biosynthesis of this compound

While the complete biosynthetic pathway of this compound has not been definitively elucidated, it is widely accepted that it is a derivative of cafestol.[10] The key transformation is the methylation of the hydroxyl group at the C-16 position. This reaction is likely catalyzed by a specific O-methyltransferase (OMT) enzyme present in Coffea canephora. The methyl group donor for this reaction is S-adenosyl-L-methionine (SAM). Although several O-methyltransferases have been identified in C. canephora, the specific enzyme responsible for the 16-O-methylation of cafestol has yet to be characterized.

Figure 1: Proposed enzymatic methylation of cafestol to form this compound.

Experimental Protocols

Extraction and Quantification of this compound

Several methods have been developed for the extraction and quantification of 16-OMC from coffee beans. The choice of method often depends on the required sensitivity, throughput, and available instrumentation.

This is the official German standard method for the determination of 16-OMC in roasted coffee.

Protocol:

-

Sample Preparation: A known weight of ground roasted coffee is subjected to saponification with ethanolic potassium hydroxide solution to hydrolyze the esterified diterpenes.

-

Extraction: The saponified mixture is then extracted with a suitable organic solvent, such as petroleum ether.

-

Clean-up: The extract is purified using solid-phase extraction (SPE) to remove interfering compounds.

-

Quantification: The purified extract is analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection. Quantification is performed using an external standard calibration curve of this compound.

This method offers a rapid and direct quantification of esterified 16-OMC in coffee extracts.[4]

Protocol:

-

Extraction: A specific amount of ground coffee is extracted with a deuterated solvent, typically chloroform-d (CDCl₃).

-

Internal Standard: An internal standard, such as 1,3,5-trimethoxybenzene, is added to the extract for accurate quantification.

-

NMR Analysis: The ¹H-NMR spectrum of the extract is recorded on a high-field NMR spectrometer.

-

Quantification: The concentration of 16-OMC is determined by integrating the area of its characteristic methyl signal (around 3.17 ppm) relative to the integral of the internal standard signal.

This highly sensitive and selective method is suitable for detecting low levels of 16-OMC.

Protocol:

-

Extraction: Similar to the HPLC method, an extraction of the coffee sample is performed, which may or may not include a saponification step depending on the specific protocol.

-

Chromatographic Separation: The extract is injected into a liquid chromatograph for separation of the components.

-

Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. 16-OMC is identified and quantified based on its specific precursor and product ion transitions (Multiple Reaction Monitoring - MRM).

References

- 1. horizon.documentation.ird.fr [horizon.documentation.ird.fr]

- 2. Diterpenes from coffee beans decrease serum levels of lipoprotein(a) in humans: results from four randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interaction of the Coffee Diterpenes Cafestol and 16-O-Methyl-Cafestol Palmitates with Serum Albumins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Authentication of Coffee Blends by this compound Quantification Using NMR Spectroscopy [mdpi.com]

- 5. Differential regulation of caffeine metabolism in Coffeaarabica (Arabica) and Coffea canephora (Robusta) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Could unfiltered coffee help reduce visceral fat, aid weight loss? [medicalnewstoday.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. On the Cholesterol Raising Effect of Coffee Diterpenes Cafestol and 16- O-Methylcafestol: Interaction with Farnesoid X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound - Wikipedia [en.wikipedia.org]

solubility of 16-O-Methylcafestol in different organic solvents

An In-depth Technical Guide to the Solubility of 16-O-Methylcafestol in Organic Solvents

Introduction

This compound is a diterpene molecule naturally present in the beans of Coffea canephora (Robusta coffee).[1] It is a derivative of cafestol, another coffee-specific diterpene.[2] Due to its exclusive presence in Robusta coffee and its absence in the more commercially valuable Arabica coffee, this compound serves as a critical analytical marker for authenticating coffee blends and detecting the adulteration of Arabica coffee with Robusta.[3][4]

Understanding the solubility of this compound in various organic solvents is fundamental for researchers in food science, analytical chemistry, and drug development. This information is crucial for developing extraction and purification protocols, preparing analytical standards, and conducting further pharmacological or toxicological studies. This guide provides a summary of the available quantitative solubility data, details the standard experimental protocols for solubility determination, and presents a visual workflow of the process.

Quantitative Solubility Data

The solubility of this compound has been determined in several common organic solvents. The data, primarily sourced from supplier technical datasheets, is summarized in the table below. It is important to note that the specific conditions (e.g., temperature, pressure) under which these values were determined are not explicitly stated in the available literature.

| Organic Solvent | Solubility (mg/mL) |

| Dimethylformamide (DMF) | 12[3][5][6] |

| Dimethyl sulfoxide (DMSO) | 5[3][5][6] |

| Ethanol | 5[3][5][6] |

| DMF:PBS (pH 7.2) (1:50) | 0.02[3][5][6] |

Experimental Protocols for Solubility Determination

While the specific protocols used to generate the data in Section 2.0 are not detailed in the source documents, a standardized and widely accepted methodology for determining the equilibrium solubility of a chemical compound is the shake-flask method .[7][8][9] This method is considered the "gold standard" for its reliability and ability to achieve a true thermodynamic equilibrium.[8]

The Shake-Flask Method for Equilibrium Solubility

This protocol outlines the necessary steps to accurately measure the maximum concentration of a compound that can dissolve in a specific solvent under equilibrium conditions.[7][10]

Objective: To determine the saturation concentration of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (crystalline solid, >98% purity)[3]

-

Selected organic solvent (analytical grade)

-

Temperature-controlled orbital shaker or agitator

-

Sealed glass vials or flasks

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE, chemically inert)[7][11]

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or other suitable quantitative analytical instrument[4][7]

Procedure:

-

Preparation of a Saturated Solution: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed glass vial.[7] Adding an excess of the solid is critical to ensure that the solution reaches saturation and is in equilibrium with the undissolved solid phase.[9]

-

Equilibration: The sealed vial is placed in a temperature-controlled agitator (e.g., an orbital shaker or magnetic stirrer). The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached.[7] This process often takes between 24 and 72 hours.[7][8]

-

Phase Separation: After the equilibration period, the undissolved solid must be separated from the saturated solution. This is typically achieved by centrifugation to pellet the excess solid, followed by careful filtration of the supernatant through a chemically inert syringe filter that does not absorb the solute.[7][8]

-

Quantification of Solute: The concentration of this compound in the clear, saturated filtrate is then determined using a validated analytical method.[7] HPLC is a common and highly accurate technique for this purpose.[7][11] A calibration curve is first generated using standard solutions of this compound at known concentrations to ensure precise quantification.

-

Data Reporting: The final solubility is reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature of the experiment.[7]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining equilibrium solubility.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

References

- 1. 16-O-Methylcafestol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | CAS 108214-28-4 | Cayman Chemical | Biomol.com [biomol.com]

- 4. researchgate.net [researchgate.net]

- 5. 16-O-METHYL-CAFESTOL | 108214-28-4 [chemicalbook.com]

- 6. file.glpbio.com [file.glpbio.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. EP1718568A2 - Process for preparing water soluble diterpenes and their applications - Google Patents [patents.google.com]

The Thermal Fortitude of 16-O-Methylcafestol: An In-Depth Technical Guide on its Stability During Coffee Roasting

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the thermic stability of 16-O-Methylcafestol (16-OMC), a diterpene predominantly found in Coffea canephora (Robusta) coffee beans. Understanding the behavior of this compound during the roasting process is crucial for quality control, authenticity assessment of coffee blends, and for researchers investigating the bioactivity of coffee constituents. This document provides a comprehensive overview of 16-OMC's stability, detailed experimental protocols for its analysis, and visual representations of analytical workflows.

Introduction

This compound is a key chemical marker used to differentiate Robusta from Arabica coffee beans, as it is present in significantly higher concentrations in the former.[1][2] The coffee roasting process, a critical step in developing the characteristic aroma and flavor of coffee, involves heating green coffee beans to temperatures typically ranging from 180°C to 250°C.[3][4] This intense thermal treatment induces a cascade of complex chemical reactions, including the Maillard reaction and Strecker degradation, which transform the chemical composition of the beans. While many compounds are degraded or altered during roasting, this compound exhibits remarkable thermal stability.

Thermic Stability of this compound

Numerous studies have demonstrated that this compound is substantially stable throughout the coffee roasting process.[5][6] In fact, its concentration in roasted coffee beans, when measured on a dry weight basis, can appear to increase. This apparent increase is not due to the formation of new 16-OMC but rather the loss of other volatile compounds and water, which constitute a significant portion of the green bean's mass.[5] This high stability makes 16-OMC a reliable marker for the presence of Robusta coffee in blends, irrespective of the roasting degree.

While direct quantitative data correlating 16-OMC content across light, medium, and dark roast profiles is limited in single comprehensive studies, the consensus from available research points to its minimal degradation under typical roasting conditions. The degradation of other coffee diterpenes, such as cafestol and kahweol, primarily involves dehydration reactions at higher roasting temperatures, leading to the formation of dehydrocafestol and dehydrokahweol.[3][7] It is plausible that any minor degradation of 16-OMC would follow a similar, yet less pronounced, pathway.

Data Presentation: Quantitative Analysis of this compound

The following tables summarize the typical concentration of this compound in green and roasted Robusta coffee beans and the general conditions for different roast profiles.

Table 1: Concentration of this compound in Green and Roasted Robusta Coffee Beans

| Sample Type | Average Concentration (mg/kg) | Concentration Range (mg/kg) | Analytical Method |

| Green Robusta Coffee Beans | 1641 | Not Specified | NMR[5] |

| Roasted Robusta Coffee Beans | 1806 | 1204 - 2236 | NMR[5] |

| Single Green and Roast Robusta | Not Specified | 1005.55 - 3208.32 | NMR[6] |

Table 2: Typical Time and Temperature Profiles for Coffee Roasting

| Roast Profile | Temperature Range (°C) | Temperature Range (°F) | Typical Duration (minutes) |

| Light Roast | 180 - 205 | 356 - 401 | ~5 - 10[8][9] |

| Medium Roast | 210 - 220 | 410 - 428 | ~9 - 14[3][8] |

| Dark Roast | 225 - 250 | 437 - 482 | ~12 - 17[3][8] |

Experimental Protocols

The quantification of this compound in coffee beans is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Protocol 1: Quantification of this compound using ¹H-NMR Spectroscopy

This method allows for the direct quantification of esterified 16-OMC in a lipid extract of the coffee beans.

1. Sample Preparation:

-

Cryogenically grind approximately 15 g of green or roasted coffee beans into a fine powder using a grinder with liquid nitrogen.

2. Extraction:

-

Accurately weigh approximately 0.1530 g of the coffee powder.

-

Add 1.5 mL of deuterated chloroform (CDCl₃) containing a known concentration of an internal standard (e.g., pyrene).

-

Vortex the mixture vigorously for 15 minutes.

-

Filter the supernatant through cotton wool directly into a 5 mm NMR tube.

3. NMR Analysis:

-

Acquire ¹H-NMR spectra using a spectrometer operating at a frequency of 400 MHz or higher.

-

Set the spectral width to cover the chemical shift range of interest (e.g., 0 to 10 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Reference the spectrum to the residual chloroform signal at 7.26 ppm.

4. Quantification:

-

Integrate the characteristic singlet signal of the methoxy group (–OCH₃) of this compound, which appears around 3.17 ppm.[5][6]

-

Calculate the concentration of 16-OMC relative to the integral of the internal standard.

Protocol 2: Quantification of this compound using HPLC (based on DIN 10779)

This method involves the extraction of the lipid fraction, saponification to release the free diterpenes, and subsequent analysis by HPLC with UV detection.[10][11]

1. Lipid Extraction:

-

Mix 5 g of ground roasted coffee with 20 g of anhydrous sodium sulfate.

-

Extract the mixture for 5 hours in a Soxhlet apparatus with tert-butyl methyl ether (tBME).

2. Saponification:

-

Evaporate the tBME from the extract.

-

Dissolve the residue in a 1 M solution of potassium hydroxide in ethanol.

-

Reflux the solution for 1 hour to hydrolyze the diterpene esters.

3. Sample Cleanup:

-

After cooling, add water and extract the unsaponifiable fraction twice with diethyl ether.

-

Wash the combined ether phases with water until neutral.

-

Dry the ether phase over anhydrous sodium sulfate and evaporate to dryness.

4. HPLC Analysis:

-

Dissolve the residue in a known volume of the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter.

-

Inject an aliquot into the HPLC system.

-

HPLC Conditions:

- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

- Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).

- Flow Rate: 1.0 mL/min.

- Detection: UV detector at 220 nm.

- Quantification: Use an external standard calibration curve prepared with a certified this compound standard.

Visualizations

The following diagrams illustrate the experimental workflows for the analysis of this compound.

Caption: Workflow for this compound analysis by NMR.

Caption: Workflow for this compound analysis by HPLC.

Conclusion

This compound demonstrates exceptional thermal stability during the coffee roasting process, reinforcing its utility as a robust marker for detecting the presence of Coffea canephora in coffee products. While minor degradation may occur under extreme roasting conditions, its concentration remains largely intact, allowing for reliable quantification in roasted coffee. The analytical methods of NMR and HPLC provide accurate and reproducible means of measuring 16-OMC levels, with NMR offering a more direct and less labor-intensive approach. This technical guide provides researchers and industry professionals with the foundational knowledge and methodologies to confidently assess the thermic stability of this compound in their work.

References

- 1. wildcalf.com [wildcalf.com]

- 2. thecaptainscoffee.com [thecaptainscoffee.com]

- 3. mdpi.com [mdpi.com]

- 4. bostonbeancoffee.com [bostonbeancoffee.com]

- 5. arts.units.it [arts.units.it]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Light, Medium, and Dark Roast Coffee : Understanding Coffee Roasting Levels — PRECISION Coffee Roaster [coffee-roaster-machine.com]

- 9. peachcoffeeroasters.com [peachcoffeeroasters.com]

- 10. perlan.com.pl [perlan.com.pl]

- 11. tentamus.com [tentamus.com]

The Role of 16-O-Methylcafestol in Coffee Authentication: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of 16-O-Methylcafestol (16-OMC) as a key chemical marker for the authentication of coffee beans, particularly in distinguishing Coffea canephora (Robusta) from the more expensive Coffea arabica (Arabica). Adulteration of Arabica coffee with the cheaper Robusta beans is a significant issue in the coffee industry, and accurate analytical methods are crucial for quality control and consumer protection.

Introduction to this compound

This compound is a diterpene derivative of cafestol, naturally occurring in the lipid fraction of coffee beans.[1] Its significance as a biomarker lies in its differential distribution between the two major commercial coffee species. While Robusta coffee contains substantial amounts of 16-OMC, it is typically absent or present only in trace amounts in pure Arabica beans.[2][3] This distinct chemical signature allows for the detection of Robusta in products claiming to be 100% Arabica.

Quantitative Data on this compound Content

The concentration of this compound is a critical parameter in coffee authentication. The following table summarizes quantitative data from various studies, highlighting the stark contrast in 16-OMC levels between Arabica and Robusta coffee.

| Coffee Species | 16-OMC Content (mg/kg) | Analytical Method | Reference |

| Robusta (Single Beans) | 1005.55 - 3208.32 | 500 MHz NMR | [2] |

| Robusta (Various Origins) | 1204 - 2236 | Not Specified | [2] |

| Robusta (Single & Products) | 1442 - 1841 | Not Specified | [2] |

| Arabica (Genuine, Green) | 10 - 260 (as 16-O-methylated diterpenes) | NMR | [2] |

| Arabica (Genuine, Green) | Not Detected | Not Specified | [2] |

| Arabica (Adulterated Blends) | 155.74 - 784.60 | 500 MHz NMR | [2][4] |

| Arabica (Low Concentrations) | <<50 | 60 MHz NMR | [5] |

It is important to note that some studies have detected low levels of 16-OMC in genuine Arabica coffees, suggesting that while it is a strong indicator, the presence of trace amounts may not always signify adulteration.[2][6][7] However, economically motivated adulteration typically involves higher percentages of Robusta, leading to significantly elevated 16-OMC levels.[2]

Experimental Protocols for 16-OMC Quantification

The two primary analytical techniques for the quantification of this compound in coffee are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) - DIN 10779 Method

The German standard DIN 10779 is an official method for the determination of 16-OMC.[2][8] While robust, it is often described as laborious and time-consuming.[8][9]

Sample Preparation:

-

A known weight of roasted and ground coffee is subjected to lipid extraction.

-

The coffee is treated with a potassium hydroxide solution.

-

The resulting solution is extracted twice with tert-butyl methyl ether (tBME).

-

The combined tBME phases are washed with a sodium chloride solution and dried over sodium sulfate.

-

The tBME is evaporated to dryness, and the residue is redissolved in methylene chloride.

-

An aliquot of this solution is evaporated under a stream of nitrogen, and the final residue is dissolved in a water/acetonitrile mixture for injection into the HPLC system.[10]

Chromatographic Conditions:

-

Column: Standard C18 reversed-phase column.

-

Mobile Phase: A gradient of water and acetonitrile is typically used.

-

Detection: UV detection at a specified wavelength.

-

Quantification: A calibration curve is generated using a this compound analytical standard.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has emerged as a more rapid and efficient alternative to HPLC for 16-OMC quantification.[2][11] Both high-field and benchtop (low-field) NMR instruments can be utilized.[5][7]

Sample Preparation (Lipophilic Extraction):

-

A specific amount of ground coffee is extracted with a suitable solvent, often deuterated chloroform (CDCl₃), to isolate the lipophilic fraction containing the diterpenes.[5]

-

The extract is then filtered and transferred to an NMR tube for analysis.

NMR Analysis:

-

Spectrometer: 500 MHz or 600 MHz for high-resolution, or 60 MHz for benchtop analysis.[2][5]

-

Signal for Quantification: The characteristic singlet signal of the methoxy group (H21) of 16-OMC appears at approximately 3.16 ppm or 3.17 ppm in the ¹H NMR spectrum.[2][5]

-

Quantification: The integral of this peak is compared to an internal standard or a calibration curve established with a 16-OMC standard to determine its concentration.[5]

Visualization of Key Concepts

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Conclusion

This compound serves as a reliable and specific marker for the detection of Robusta coffee in commercial products. The significant difference in its concentration between Arabica and Robusta allows for effective authentication and quality control. While traditional HPLC methods are established, modern NMR techniques offer a faster and more efficient alternative for routine screening. The choice of analytical method may depend on the specific requirements of the laboratory, including sample throughput, desired sensitivity, and available instrumentation. Continued research into the trace levels of 16-OMC in Arabica and the analysis of its esterified forms will further refine the accuracy of coffee authentication.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. tentamus.com [tentamus.com]

- 4. researchgate.net [researchgate.net]

- 5. Benchtop (60 MHz) proton NMR spectroscopy for quantification of this compound in lipophilic extracts of ground roast coffee - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound is present in ground roast Arabica coffees: Implications for authenticity testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. perlan.com.pl [perlan.com.pl]

- 11. Authentication of Coffee Blends by this compound Quantification Using NMR Spectroscopy [ouci.dntb.gov.ua]

Methodological & Application

Application Note: Quantification of 16-O-Methylcafestol using qHNMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Introduction

16-O-Methylcafestol (16-OMC) is a diterpene naturally present in coffee beans and serves as a key chemical marker for distinguishing between different coffee species, particularly Coffea arabica and Coffea canephora (Robusta)[1]. Its quantification is crucial for the quality control and authentication of coffee products[2][3]. Quantitative ¹H-NMR (qHNMR) spectroscopy has emerged as a powerful and direct method for the accurate quantification of 16-OMC, offering advantages such as rapid analysis, minimal sample preparation, and high reproducibility without the need for identical reference compounds for calibration[4][5]. This application note provides a detailed protocol for the quantification of this compound using qHNMR spectroscopy.

Principle of qHNMR for this compound Quantification

The fundamental principle of qHNMR is that the integral of a specific NMR signal is directly proportional to the number of protons giving rise to that signal and, consequently, to the molar concentration of the analyte in the solution[6][7]. For this compound, a distinct and well-resolved singlet signal from the methoxy group protons at approximately 3.16-3.18 ppm is typically used for quantification[8][9][10]. By comparing the integral of this signal to the integral of a known concentration of an internal standard, the absolute quantity of 16-OMC in the sample can be determined.

Experimental Protocols

Materials and Reagents

-

This compound analytical standard: (Purity ≥ 98%)

-

Internal Standard (IS): A certified reference material is recommended. Common choices include maleic acid, dimethyl sulfoxide (DMSO), or 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TMSP-d4), depending on the solvent and sample matrix[11][12]. The IS should have signals that do not overlap with the analyte or matrix signals.

-

Deuterated Solvents: Chloroform-d (CDCl₃) is commonly used for lipophilic extracts containing 16-OMC[8]. Other deuterated solvents like methanol-d₄ or DMSO-d₆ can be used depending on the sample's solubility.

-

Sample Tubes: 5 mm NMR tubes.

-

Extraction Solvents (for solid samples like coffee): Chloroform, methanol, or other suitable organic solvents.

Sample Preparation

A. Preparation of Standard Solutions (for calibration and validation)

-

Accurately weigh a precise amount of this compound analytical standard.

-

Dissolve it in a known volume of the chosen deuterated solvent to prepare a stock solution of known concentration.

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

Accurately weigh a precise amount of the internal standard and add it to each calibration standard to a final known concentration.

B. Preparation of Test Samples (Example: Roasted Coffee Beans)

-

Accurately weigh approximately 0.45 g of finely ground roasted coffee powder[13].

-

Add a precise volume (e.g., 1.5 mL) of the deuterated solvent (e.g., CDCl₃) containing a known concentration of the internal standard[13].

-

Vortex the mixture vigorously for 1 minute and then agitate for 15 minutes at room temperature.

-

Centrifuge the sample at a high speed (e.g., 5000 x g) for 5 minutes to pellet the solid material[13].

-

Carefully transfer the supernatant to a 5 mm NMR tube for analysis.

qHNMR Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

-

Temperature: Maintain a constant probe temperature (e.g., 298 K).

-

Pulse Sequence: A standard 30° or 90° pulse sequence is typically used.

-

Relaxation Delay (D1): This is a critical parameter. A sufficiently long relaxation delay (at least 5 times the longest T₁ of the signals of interest) is crucial for full signal relaxation and accurate quantification[7]. A D1 of 10 seconds or more is often recommended[14].

-

Number of Scans (NS): An appropriate number of scans (e.g., 16 or more) should be chosen to achieve an adequate signal-to-noise ratio (S/N > 100) for the signals of interest[14][15].

-

Acquisition Time (AQ): A sufficiently long acquisition time is necessary to ensure proper digitization of the FID.

Data Processing and Quantification

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Perform phase and baseline correction of the resulting spectrum.

-

Integrate the characteristic singlet signal of the this compound methoxy group (around 3.16-3.18 ppm) and a well-resolved signal of the internal standard.

-

Calculate the concentration of this compound using the following equation:

Cₓ = (Iₓ / Iₛ) * (Nₛ / Nₓ) * (Mₓ / Mₛ) * Cₛ

Where:

-

Cₓ = Concentration of this compound

-

Iₓ = Integral of the this compound signal

-

Iₛ = Integral of the Internal Standard signal

-

Nₓ = Number of protons for the this compound signal (3 for the methoxy group)

-

Nₛ = Number of protons for the Internal Standard signal

-

Mₓ = Molar mass of this compound

-

Mₛ = Molar mass of the Internal Standard

-

Cₛ = Concentration of the Internal Standard

-

Data Presentation

Table 1: qHNMR Acquisition Parameters

| Parameter | Recommended Value |

| Spectrometer Frequency | ≥ 400 MHz |

| Pulse Angle | 30° or 90° |

| Relaxation Delay (D1) | ≥ 10 seconds |

| Number of Scans (NS) | 16 - 64 (to achieve S/N > 100) |

| Acquisition Time (AQ) | ≥ 3 seconds |

| Temperature | 298 K |

Table 2: Method Validation Summary (Illustrative Data)

| Parameter | Result |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 5 mg/kg[2][3] |

| Limit of Quantitation (LOQ) | 20 mg/kg[2][3] |

| Precision (RSD%) | < 2% |

| Accuracy (Recovery %) | 98 - 102% |

Workflow Diagram

Caption: Experimental workflow for the quantification of this compound using qHNMR.

Conclusion

The qHNMR method described provides a robust, accurate, and efficient approach for the quantification of this compound. The protocol can be readily implemented in research and quality control laboratories for the analysis of 16-OMC in various matrices, contributing to natural product characterization and authentication. Method validation should be performed to ensure the reliability of the results for specific applications.

References

- 1. tentamus.com [tentamus.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Rapid authentication of coffee blends and quantification of this compound in roasted coffee beans by nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! [frontiersin.org]

- 8. Benchtop (60 MHz) proton NMR spectroscopy for quantification of this compound in lipophilic extracts of ground roast coffee - PMC [pmc.ncbi.nlm.nih.gov]

- 9. arts.units.it [arts.units.it]

- 10. mdpi.com [mdpi.com]

- 11. 1H-qNMR as a Tool for the Quantitative and Qualitative Evaluation of Abietane-Type Diterpenes in Lamiaceae Species Cultivated in Greece | MDPI [mdpi.com]

- 12. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. bipm.org [bipm.org]

Application Note: Determination of 16-O-Methylcafestol in Coffee Blends by HPLC-UV

Abstract

This application note describes a detailed and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of 16-O-Methylcafestol (16-OMC) in roasted coffee blends. 16-OMC is a key chemical marker used to differentiate between Coffea canephora (Robusta), where it is present in significant amounts, and Coffea arabica (Arabica), where it is found in negligible quantities. The accurate determination of 16-OMC is crucial for the quality control and authentication of coffee products, ensuring the integrity of "100% Arabica" claims. The method is based on the German standard DIN 10779 and involves a robust sample preparation procedure followed by reversed-phase HPLC analysis.[1][2] This document provides comprehensive experimental protocols, method validation data, and expected quantitative ranges for researchers, scientists, and professionals in the food and beverage industry.

Introduction

Coffee is one of the most widely consumed beverages globally, with Arabica and Robusta being the two primary species of commercial importance. Arabica beans are generally considered to be of higher quality and command a higher price than Robusta beans. Consequently, the adulteration of Arabica coffee with the less expensive Robusta is a significant issue in the coffee industry. This compound, a diterpene found almost exclusively in Robusta coffee, serves as a reliable marker for detecting such adulteration.[3] The German standard method DIN 10779 provides a validated HPLC-based approach for the quantification of 16-OMC.[1][2] This application note outlines a detailed protocol for this method, making it accessible for routine quality control and research applications.

Quantitative Data Summary

The concentration of this compound is a clear indicator of the presence of Robusta coffee in a blend. The following table summarizes the typical quantitative ranges of 16-OMC found in Robusta and Arabica coffee varieties.

| Coffee Variety | This compound (mg/kg) |

| Coffea arabica (Arabica) | Not typically detected or < 50 mg/kg |

| Coffea canephora (Robusta) | 1005.55 - 3208.32 |

Note: The presence of 16-OMC in concentrations above 50 mg/kg in a product labeled as "100% Arabica" is a strong indication of adulteration with Robusta coffee.[3]

HPLC Method Validation Data

The described HPLC-UV method has been validated to ensure its reliability for the quantification of this compound. The following tables summarize the key validation parameters.

Table 1: System Performance and Linearity

| Parameter | Value |

| Calibration Range | 0.781 - 100 mg/L |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.170 mg/L (170 ppb) |

| Limit of Quantitation (LOQ) | 0.580 mg/L (580 ppb) |

Table 2: Precision and Accuracy

| Parameter | Value |

| Retention Time RSD | < 0.1% |

| Peak Area RSD | < 0.2% |

| Accuracy | 90.6% |

Data is based on a validated method according to DIN 10779.[2]

Experimental Protocols

Sample Preparation

The sample preparation process is critical for the accurate determination of 16-OMC and involves lipid extraction followed by saponification to release the free diterpene.

1.1. Lipid Extraction (Soxhlet)

-

Weigh 5 g of roasted and finely ground coffee into a Soxhlet extraction thimble.

-

Add 20 g of anhydrous sodium sulfate to the coffee grounds and mix.

-

Place the thimble in a Soxhlet extractor.

-

Extract the coffee lipids for 5 hours with tert-butyl methyl ether (tBME) at a rate of 4-5 cycles per hour.

-

After extraction, evaporate the tBME under vacuum to obtain the coffee oil.

-

Dissolve the residue in 50 mL of tBME in a volumetric flask.

1.2. Saponification

-

Transfer 20 mL of the tBME extract to a round-bottom flask and evaporate the solvent.

-

Add 40 mL of ethanolic potassium hydroxide solution (10 g KOH in 100 mL water and 900 mL ethanol).

-

Add approximately 25 mg of sodium ascorbate and boiling chips.

-

Reflux the mixture for 2 hours.

1.3. Extraction of Unsaponifiable Matter

-

After cooling, transfer the saponified mixture to a separatory funnel.

-

Rinse the round-bottom flask with 25 mL of methanol and add it to the separatory funnel along with 20 mL of 10% NaCl solution.

-

Extract the mixture twice with 100 mL of tBME for 3 minutes each time.

-

Combine the tBME phases and wash with 100 mL of 2% NaCl solution.

-

Dry the tBME phase over anhydrous sodium sulfate.

-

Evaporate the tBME to dryness under vacuum.

1.4. Final Sample Preparation for HPLC

-

Dissolve the residue in 20 mL of dichloromethane in a volumetric flask.

-

Transfer a 2 mL aliquot to a vial and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 2 mL of acetonitrile/water (50/50, v/v).

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.[2]

HPLC-UV Analysis

2.1. Chromatographic Conditions

| Parameter | Condition 1 | Condition 2 (Solvent Saver) |

| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm | Poroshell 120 EC-C18, 3.0 x 150 mm, 2.7 µm |

| Mobile Phase | Acetonitrile : Water (50:50, v/v) | Acetonitrile : Water (50:50, v/v) |

| Flow Rate | 1.0 mL/min | 0.43 mL/min |

| Injection Volume | 20 µL | 8.6 µL |

| Column Temperature | Ambient | Ambient |

| UV Detection | 220 nm | 220 nm |

2.2. Standard Preparation

-

Prepare a stock solution of this compound at a concentration of 200 mg/L in acetonitrile.

-

Prepare a working stock solution of 100 mg/L by diluting the stock solution with acetonitrile/water (50/50, v/v).

-

Generate a series of calibration standards (e.g., 0.781, 1.56, 3.13, 6.25, 12.5, 25, 50, and 100 mg/L) by serial dilution of the working stock solution with the mobile phase.

2.3. Quantification Create a calibration curve by plotting the peak area of 16-OMC against the concentration of the prepared standards. Determine the concentration of 16-OMC in the sample extracts by interpolation from the calibration curve. The final concentration in the coffee sample is calculated by taking into account the initial sample weight and dilution factors.

Experimental Workflow Diagram

Caption: Experimental workflow for 16-OMC determination.

Conclusion

The HPLC-UV method described in this application note, based on the DIN 10779 standard, provides a reliable and robust approach for the quantification of this compound in roasted coffee blends. The detailed sample preparation and chromatographic conditions, along with the presented validation data, demonstrate the method's suitability for routine quality control and authenticity testing in the coffee industry. This method can be effectively implemented by researchers and drug development professionals for the accurate assessment of coffee blend composition.

References

Application Note: Protocol for 16-O-Methylcafestol Analysis in Roasted Coffee

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of 16-O-Methylcafestol (16-OMC) in roasted coffee beans. 16-OMC is a key diterpene used as a chemical marker to differentiate between Coffea canephora (Robusta) and Coffea arabica (Arabica) species. Its accurate quantification is crucial for quality control and authentication of coffee products, as Robusta is often used as a cheaper adulterant in products marketed as 100% Arabica.[1][2][3][4]

Principle of the Method

This compound is present in significant quantities in Robusta coffee beans (ranging from 1000-2000 mg/kg) but is found in very low concentrations or is practically absent in Arabica beans (typically <<50 mg/kg).[2][5] This protocol details a rapid and efficient method for the analysis of 16-OMC using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. The method involves a simple lipophilic extraction from ground roasted coffee followed by direct analysis of the extract. Quantification is achieved by integrating the characteristic singlet peak of the methoxy group protons of 16-OMC, which appears around 3.17 ppm.[1][6] An alternative, traditional method using High-Performance Liquid Chromatography (HPLC) based on the German standard DIN 10779 is also briefly described.[1][7]

Experimental Protocol: ¹H NMR Spectroscopy Method

This method is adapted from procedures described as being faster and more reproducible than the standard DIN method.[3][8]

2.1. Apparatus and Reagents

-

Apparatus:

-

Reagents:

-

Deuterated Chloroform (CDCl₃) with or without internal standard (e.g., TMS)

-

This compound analytical standard (for calibration)

-

2.2. Sample Preparation and Extraction

-

Grinding: Grind approximately 15 g of roasted coffee beans into a fine powder using a coffee grinder.[6] To prevent overheating and loss of volatile compounds, grinding in liquid nitrogen is recommended.[6]

-

Weighing: Accurately weigh about 0.15 g to 0.45 g of the ground coffee powder into a centrifuge tube.[2][6]

-

Extraction: Add a precise volume of deuterated chloroform (CDCl₃), typically 1.5 mL, to the coffee powder.[2][6]

-

Vortexing: Tightly cap the tube and vortex the mixture vigorously for 15 minutes at room temperature to ensure efficient extraction of the lipophilic compounds, including 16-OMC esters.[6]

-

Separation: Centrifuge the suspension to pellet the solid coffee grounds.

-

Filtration: Carefully transfer the supernatant (the CDCl₃ extract) into a clean NMR tube. Filtration through a small plug of cotton wool or a syringe filter directly into the NMR tube is recommended to remove any fine particulate matter.[6]

2.3. NMR Data Acquisition

-

Spectrometer Setup: Place the NMR tube in the spectrometer. Allow the sample to equilibrate to the probe temperature.

-

Acquisition: Acquire the ¹H NMR spectrum. Typical parameters for a high-field instrument would include a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Key Signal: The primary signal of interest for 16-OMC is the sharp singlet from its methoxy group (–OCH₃) protons, which appears at approximately 3.17 ppm .[1][6]

2.4. Data Analysis and Quantification

-

Processing: Process the acquired spectrum (Fourier transform, phase correction, and baseline correction).

-

Integration: Integrate the area of the 16-OMC singlet at ~3.17 ppm.

-

Calibration: For absolute quantification, a calibration curve should be prepared using a series of known concentrations of a 16-OMC analytical standard in CDCl₃.[5]

-

Calculation: Calculate the concentration of 16-OMC in the original coffee sample (in mg/kg) based on the integral value, the calibration curve, and the initial mass of the coffee powder and volume of solvent used.

Alternative Protocol: HPLC Method (Based on DIN 10779)

The German standard method DIN 10779 is an official but more laborious and time-consuming alternative.[1][7][9]

3.1. Principle This method involves a comprehensive extraction of the coffee lipids, followed by saponification to release the free 16-OMC from its fatty acid esters, and subsequent quantification by HPLC with UV detection.[9]

3.2. Abbreviated Procedure

-

Extraction: Perform a Soxhlet extraction on 5 g of ground roasted coffee with tert-butyl methyl ether (tBME) for approximately 5 hours.[7]

-

Saponification: The extracted lipid fraction is saponified using a potassium hydroxide solution to cleave the ester bonds and liberate free 16-OMC.

-

Purification: The saponified mixture is then subjected to a liquid-liquid extraction to isolate the diterpenes.[7]

-

HPLC Analysis: The final extract is dissolved in a suitable solvent and injected into an HPLC system, typically with a C18 column and UV detection.[7]

Quantitative Data Summary

The following table summarizes typical concentration ranges of this compound found in Robusta and Arabica coffee beans, as reported in various studies.

| Coffee Species | This compound Content (mg/kg) | Reference |

| Coffea arabica | << 50 (often absent) | [5] |

| Coffea arabica (green beans) | 10 - 260 | [2] |

| Coffea canephora (Robusta) | 1005 - 3208 | [2][10] |

| Coffea canephora (Robusta, roasted) | 1204 - 2236 | [6] |

| Blends (claimed 100% Arabica, but adulterated) | 155 - 784 | [2] |

Workflow and Pathway Visualization

The following diagram illustrates the experimental workflow for the ¹H NMR-based analysis of this compound in roasted coffee.

Caption: Experimental workflow for 16-OMC analysis by ¹H NMR.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Authentication of Coffee Blends by this compound Quantification Using NMR Spectroscopy [mdpi.com]

- 3. Rapid authentication of coffee blends and quantification of this compound in roasted coffee beans by nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Benchtop (60 MHz) proton NMR spectroscopy for quantification of this compound in lipophilic extracts of ground roast coffee - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arts.units.it [arts.units.it]

- 7. perlan.com.pl [perlan.com.pl]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tentamus.com [tentamus.com]

- 10. Authentication of Coffee Blends by this compound Quantification Using NMR Spectroscopy | Semantic Scholar [semanticscholar.org]

Detecting Robusta Adulteration in Arabica Coffee Using 16-O-Methylcafestol

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The specialty coffee market places a premium on pure Coffea arabica beans, known for their superior organoleptic properties compared to the more bitter and caffeine-rich Coffea canephora (robusta). Economic incentives can lead to the fraudulent adulteration of arabica coffee with the less expensive robusta beans. 16-O-Methylcafestol (16-OMC) has been established as a reliable chemical marker for detecting such adulteration.[1][2] This diterpene is found in significantly higher concentrations in robusta coffee and is either absent or present in very low amounts in pure arabica coffee.[3][4] This document provides detailed protocols for the extraction and quantification of 16-OMC in roasted coffee samples using Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Principle of Detection

This compound is a diterpene almost exclusively found in robusta coffee beans.[4] While some studies have detected trace amounts of 16-OMC and its analogue, 16-O-methylkahweol (16-OMK), in pure arabica beans, the concentration is orders of magnitude lower than in robusta.[5][6][7] Therefore, the quantification of 16-OMC serves as a robust indicator of the presence and approximate percentage of robusta in a coffee blend.[3] In coffee, 16-OMC is primarily present in an esterified form, bound to fatty acids.[1][4] Analytical methods typically involve a lipophilic extraction followed by detection, and in some cases, saponification to release the free form.

Quantitative Data Summary

The following tables summarize the typical concentrations of this compound found in arabica and robusta coffee, as well as in adulterated samples, as reported in various studies.

Table 1: this compound (16-OMC) Concentration in Pure Coffee Species

| Coffee Species | 16-OMC Concentration (mg/kg) | Analytical Method |

| Coffea arabica | << 50 (often non-detectable) | NMR, LC-MS/MS |

| Coffea canephora (robusta) | 1000 - 3208 | NMR, LC-MS/MS |

Data sourced from multiple studies.[3][4]

Table 2: this compound (16-OMC) as an Indicator of Robusta Adulteration in Arabica

| Robusta Adulteration (%) | Expected 16-OMC Concentration (mg/kg) |

| 1 | ~10 - 30 |

| 5 | ~50 - 150 |

| 10 | ~100 - 300 |

| 20 | ~200 - 600 |

These are estimated values based on the average 16-OMC content in robusta. The actual concentration can vary depending on the specific robusta beans used. An estimated 130 mg/kg of 16-OMC corresponds to approximately 10% robusta content.[1] A 16-OMC content of 50 mg/kg or less could be considered as a possible technically unavoidable admixture.[1]

Experimental Protocols

Two primary methods for the quantification of 16-OMC are presented: a rapid screening method using Proton Nuclear Magnetic Resonance (¹H-NMR) and a more sensitive confirmatory method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: ¹H-NMR Spectroscopy for 16-OMC Quantification

This method is adapted from established protocols for the rapid analysis of the lipophilic fraction of coffee.[1][3] It allows for a quick and efficient screening of a large number of samples.

4.1.1. Materials and Reagents

-

Roasted coffee beans (ground)

-

Chloroform-d (CDCl₃) with Tetramethylsilane (TMS)

-

Vortex mixer

-

Centrifuge

-

5 mm NMR tubes

-

NMR Spectrometer (e.g., 60 MHz benchtop or higher field instrument)[3]

4.1.2. Sample Preparation and Extraction

-

Weigh 10 g of finely ground roasted coffee into a suitable flask.

-

Add 30 mL of Chloroform-d (CDCl₃).

-

Agitate vigorously using a vortex mixer for 1 minute.

-

Allow the mixture to stand for 30 minutes to facilitate extraction.

-

Centrifuge the mixture at 3000 rpm for 10 minutes to pellet the coffee grounds.

-

Carefully transfer 0.8 mL of the supernatant (the chloroform extract) into a 5 mm NMR tube.

4.1.3. NMR Data Acquisition

-

Acquire ¹H-NMR spectra of the coffee extract.

-

The spectral region of interest for 16-OMC is the singlet peak observed at approximately 3.16 ppm.[3][5] This peak corresponds to the methyl group of esterified 16-OMC and 16-OMK.[5][6]

-

Integrate the area of the signal at 3.16 ppm.

4.1.4. Quantification

-

Prepare a calibration curve using a certified 16-OMC standard spiked into a pure arabica coffee extract at various concentrations (e.g., 0, 0.1, 0.2, 0.3, 0.4, 0.5 mg/mL).[3]

-

Plot the integral of the 3.16 ppm signal against the concentration of the 16-OMC standard.

-

Determine the concentration of 16-OMC in the unknown samples by comparing their signal integrals to the calibration curve.

-

The limit of detection for this method is typically sufficient to identify robusta adulteration at levels of 1-2% w/w.[5][7]

Protocol 2: LC-MS/MS for Sensitive 16-OMC Quantification

This method offers higher selectivity and sensitivity compared to NMR and is suitable for confirmatory analysis, especially at low adulteration levels.[1] The protocol involves a combined extraction and saponification step.

4.2.1. Materials and Reagents

-

Roasted coffee beans (ground)

-

Ethanolic potassium hydroxide solution (10%)

-

Petroleum ether

-

Solid-supported liquid extraction columns

-

LC-MS/MS system with a suitable C18 column

4.2.2. Sample Preparation, Saponification, and Extraction

-

Weigh 2 g of finely ground roasted coffee into a reaction vessel.

-

Add 10 mL of 10% ethanolic potassium hydroxide solution.

-

Heat the mixture under reflux for 1 hour to simultaneously extract and saponify the esterified diterpenes.

-

After cooling, apply the saponified extract to a solid-supported liquid extraction column.

-

Elute the non-saponifiable fraction, containing the free 16-OMC, with petroleum ether.

-

Evaporate the petroleum ether to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., methanol/water).

4.2.3. LC-MS/MS Analysis

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Use a C18 column with a gradient elution program using mobile phases such as water and acetonitrile with formic acid.

-

Set the mass spectrometer to monitor for the specific precursor-to-product ion transitions for 16-OMC in Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and quantification.

4.2.4. Quantification

-